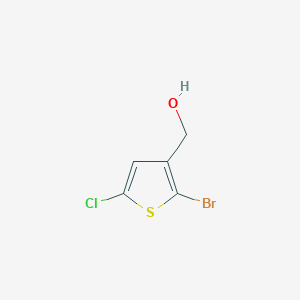
(2-bromo-5-chlorothiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-5-chlorothiophen-3-yl)methanol is an organic compound that belongs to the class of thienyl alcohols. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a hydroxymethyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-thienylmethanol using bromine in the presence of a suitable solvent, followed by chlorination using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of (2-bromo-5-chlorothiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-bromo-5-chlorothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-5-chloro-3-thiophenecarboxylic acid.
Reduction: Formation of 3-thienylmethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-bromo-5-chlorothiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism of action of (2-bromo-5-chlorothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine and chlorine atoms, facilitating nucleophilic substitution reactions. Additionally, the hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chloro-3-thienyl)acetic acid
- (2-Bromo-5-chloro-3-thienyl)amine
- (2-Bromo-5-chloro-3-thienyl)ethanol
Uniqueness
(2-bromo-5-chlorothiophen-3-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which enhances its reactivity and potential for diverse chemical transformations. The hydroxymethyl group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H4BrClOS |
|---|---|
Molecular Weight |
227.51 g/mol |
IUPAC Name |
(2-bromo-5-chlorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H4BrClOS/c6-5-3(2-8)1-4(7)9-5/h1,8H,2H2 |
InChI Key |
MGTAKNBKDAXNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CO)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















